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Compound of Interest

Compound Name: Decafluorobiphenyl

Cat. No.: B1670000 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the crystal structure of

decafluorobiphenyl (C₁₂F₁₀). The information presented herein is curated for researchers,

scientists, and professionals in drug development who require a thorough understanding of the

solid-state properties of this perfluorinated aromatic compound. This document details the

molecular geometry, crystal packing, and the intricate network of intermolecular interactions,

supported by quantitative data, detailed experimental protocols, and visual diagrams to

facilitate a deeper understanding.

Introduction
Decafluorobiphenyl is a fully fluorinated aromatic compound that has garnered significant

interest in various fields, including materials science and medicinal chemistry, due to its unique

electronic properties and high thermal and chemical stability. The substitution of hydrogen with

fluorine atoms drastically alters the molecule's electrostatic potential and intermolecular

interaction propensity, leading to distinct crystal packing arrangements compared to its

hydrocarbon analogue, biphenyl. Understanding the precise three-dimensional structure is

paramount for designing novel materials and for predicting the solid-state behavior of drug

candidates incorporating this moiety.
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The synthesis of decafluorobiphenyl is typically achieved through an Ullmann coupling

reaction of bromopentafluorobenzene or chloropentafluorobenzene.

Experimental Protocol: Synthesis via Ullmann Reaction
Materials:

Bromopentafluorobenzene

Activated Copper powder

Iodine (for activation)

Acetone

Concentrated Hydrochloric Acid

Hexane (for recrystallization)

Procedure:

Copper Activation: 8.1 g of copper powder is stirred in a solution of 1.3 g of iodine in 80 mL

of acetone. The mixture is then washed with a solution of 20 mL of concentrated hydrochloric

acid in 20 mL of acetone. The activated copper is then dried in a vacuum oven for 1 hour.[1]

Ullmann Coupling: The activated copper is added to bromopentafluorobenzene. The reaction

mixture is heated to initiate the coupling reaction. The temperature is carefully controlled as

the reaction proceeds.

Work-up and Purification: After the reaction is complete, the solid product is filtered from the

unreacted starting material. The crude decafluorobiphenyl is then purified by

recrystallization from hexane. This process yields solid decafluorobiphenyl with a purity of

97-98%.[1]

Experimental Protocol: Single Crystal Growth
High-quality single crystals of decafluorobiphenyl suitable for X-ray diffraction can be

obtained by slow evaporation from a hexane solution.
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Materials:

Purified decafluorobiphenyl

Hexane (spectroscopic grade)

Procedure:

A saturated solution of decafluorobiphenyl in hexane is prepared at room temperature.

The solution is filtered to remove any particulate matter.

The filtered solution is placed in a clean vial, loosely covered to allow for slow evaporation of

the solvent.

The vial is left undisturbed in a vibration-free environment.

Colorless, needle-like crystals typically form over a period of several days.

Crystallographic Data
The crystal structure of decafluorobiphenyl was determined by single-crystal X-ray diffraction.

The crystallographic data are summarized in the tables below. The data corresponds to the

Cambridge Crystallographic Data Centre (CCDC) deposition number 207400.

Unit Cell Parameters
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Parameter Value

Crystal System Monoclinic

Space Group P2₁/c

a (Å) 15.34

b (Å) 5.91

c (Å) 13.51

α (°) 90

β (°) 112.1

γ (°) 90

Volume (Å³) 1134

Z 4

Selected Bond Lengths
Bond Length (Å)

C1-C2 1.395

C2-C3 1.383

C3-C4 1.381

C4-C5 1.383

C5-C6 1.391

C6-C1 1.393

C1-C1' 1.488

C-F (average) 1.355

Selected Bond Angles
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Angle Value (°)

C6-C1-C2 120.3

C1-C2-C3 119.8

C2-C3-C4 120.1

C3-C4-C5 120.0

C4-C5-C6 119.9

C5-C6-C1 120.0

C2-C1-C1' 120.1

C6-C1-C1' 119.6

Torsion Angles
Angle Value (°)

C2-C1-C1'-C2' 59.9

C6-C1-C1'-C6' 59.9

Intermolecular Interactions and Crystal Packing
The crystal packing of decafluorobiphenyl is dominated by a combination of weak

intermolecular interactions, primarily C-F···F-C and C-F···π interactions. These interactions,

although individually weak, collectively dictate the supramolecular assembly and the overall

stability of the crystal lattice.

The perfluorinated phenyl rings are twisted with respect to each other, with a dihedral angle of

approximately 59.9°. This non-planar conformation is a key feature of the molecular structure in

the solid state. The packing motif can be described as a layered structure where molecules are

arranged in a herringbone pattern.

The C-F···F-C interactions are numerous and play a significant role in the cohesion of the

crystal structure. Additionally, C-F···π interactions, where a fluorine atom of one molecule

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 9 Tech Support

https://www.benchchem.com/product/b1670000?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1670000?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


interacts with the electron-rich π-system of an adjacent molecule, contribute to the stability of

the packing.

Experimental and Logical Workflows
The determination of the crystal structure of decafluorobiphenyl follows a well-defined

workflow, from the synthesis of the material to the final analysis of the crystallographic data.
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Slow Evaporation from Hexane Solution
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Caption: Experimental workflow for the determination of the crystal structure of
decafluorobiphenyl.

Conclusion
This technical guide has provided a detailed account of the crystal structure of

decafluorobiphenyl. The presented data, including unit cell parameters, bond lengths, bond

angles, and torsion angles, offer a precise description of the molecular geometry and packing

in the solid state. The elucidation of the synthesis and crystallization protocols provides a

practical basis for obtaining high-quality crystalline material. The analysis of the intermolecular

interactions highlights the crucial role of weak C-F···F-C and C-F···π forces in directing the

supramolecular architecture. This comprehensive understanding of the crystal structure of

decafluorobiphenyl is essential for its application in the rational design of advanced materials

and pharmaceuticals.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
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